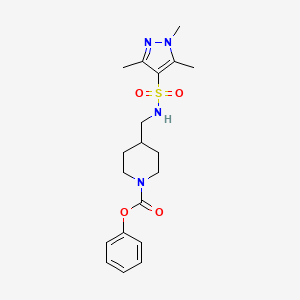
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound characterized by a unique combination of functional groups It features a dimethylamino group, a methylpyrimidine moiety, and a pyrimidinyloxybenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the pyrimidine intermediates.
Reaction Conditions: : The initial reaction involves the condensation of 2-chloropyrimidine with dimethylamine in the presence of a base such as sodium hydride.
Step 2: : The resulting intermediate is then reacted with 4-hydroxybenzonitrile.
Reaction Conditions: : This step typically requires the use of a catalyst like potassium carbonate under reflux conditions.
Step 3: : The final step involves the coupling of the prepared intermediates.
Reaction Conditions: : This step usually employs a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound might involve more efficient catalytic systems and scalable reaction conditions. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography are often utilized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the dimethylamino group.
Reduction: : Reduction of the pyrimidinyl groups can be achieved using common reducing agents like lithium aluminum hydride.
Substitution: : The benzamide moiety allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Base-mediated reactions using sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: : Yields include the formation of N-oxides.
Reduction: : Leads to partially or fully reduced pyrimidine derivatives.
Substitution: : Produces various substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for its potential in drug design, particularly in targeting pyrimidine-based biological pathways.
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties.
Mécanisme D'action
Molecular Targets and Pathways
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide exerts its effects primarily through interactions with pyrimidine metabolic pathways. Its mechanism of action often involves the inhibition of specific enzymes involved in DNA replication and repair, making it a candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(pyridin-2-yloxy)benzamide
N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)-4-methoxybenzamide
Unique Characteristics
The presence of both dimethylamino and pyrimidin-2-yloxy groups provides a distinctive chemical reactivity profile.
Enhanced binding affinity to specific biological targets due to its unique structural configuration.
This compound’s detailed examination reveals its multifaceted potential across various scientific and industrial fields. Its structural complexity not only defines its unique reactivity but also opens the door to numerous applications and further research possibilities.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-15(24-18(23-13)25(2)3)12-22-17(26)14-5-7-16(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFZPDASLSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
![ethyl 5-(2-chloropropanoyl)-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)

![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)


![N-(4-fluoro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2627522.png)
![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2627523.png)
![3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2627524.png)
